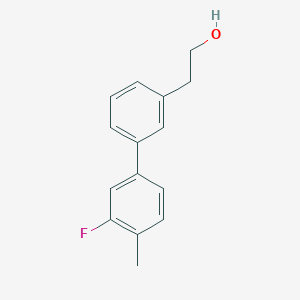

3-(3-Fluoro-4-methylphenyl)phenethyl alcohol

Description

3-(3-Fluoro-4-methylphenyl)phenethyl alcohol is a fluorinated aromatic alcohol characterized by a phenethyl alcohol backbone (a benzene ring linked to an ethyl chain terminating in a hydroxyl group) substituted with a fluorine atom at the 3-position and a methyl group at the 4-position of the phenyl ring. This compound’s structure combines lipophilicity from the fluorine and methyl groups with the hydrogen-bonding capacity of the hydroxyl group, making it relevant for applications in medicinal chemistry, agrochemicals, and flavoring agents .

Properties

IUPAC Name |

2-[3-(3-fluoro-4-methylphenyl)phenyl]ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15FO/c1-11-5-6-14(10-15(11)16)13-4-2-3-12(9-13)7-8-17/h2-6,9-10,17H,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INJUOSBEDXGYOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC=CC(=C2)CCO)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701243630 | |

| Record name | [1,1′-Biphenyl]-3-ethanol, 3′-fluoro-4′-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701243630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443314-38-2 | |

| Record name | [1,1′-Biphenyl]-3-ethanol, 3′-fluoro-4′-methyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1443314-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1,1′-Biphenyl]-3-ethanol, 3′-fluoro-4′-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701243630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Fluoro-4-methylphenyl)phenethyl alcohol typically involves regioselective hydroboration of the corresponding fluorinated styrene derivative. This method ensures the selective addition of boron to the desired position on the phenyl ring, followed by oxidation to yield the alcohol .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale hydroboration-oxidation reactions under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluoro-4-methylphenyl)phenethyl alcohol undergoes various chemical reactions, including:

Oxidation: Conversion to the corresponding ketone or aldehyde using oxidizing agents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

Reduction: Reduction to the corresponding alkane using reducing agents like LiAlH4 (Lithium aluminium hydride).

Substitution: Halogenation or nitration reactions on the phenyl ring using reagents like Br2 (Bromine) or HNO3 (Nitric acid).

Common Reagents and Conditions

Oxidation: PCC, KMnO4, or Jones reagent under mild to moderate conditions.

Reduction: LiAlH4 or NaBH4 (Sodium borohydride) under anhydrous conditions.

Substitution: Br2 in CCl4 (Carbon tetrachloride) or HNO3 in H2SO4 (Sulfuric acid) under controlled temperatures.

Major Products Formed

Oxidation: Formation of 3-(3-Fluoro-4-methylphenyl)acetophenone.

Reduction: Formation of 3-(3-Fluoro-4-methylphenyl)ethane.

Substitution: Formation of 3-(3-Fluoro-4-bromomethylphenyl)phenethyl alcohol or 3-(3-Fluoro-4-nitromethylphenyl)phenethyl alcohol.

Scientific Research Applications

3-(3-Fluoro-4-methylphenyl)phenethyl alcohol is utilized in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex fluorinated organic compounds.

Biology: In studies involving the interaction of fluorinated compounds with biological systems.

Medicine: Potential use in the development of pharmaceuticals due to its unique chemical properties.

Industry: As an intermediate in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(3-Fluoro-4-methylphenyl)phenethyl alcohol involves its interaction with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of the fluorine atom enhances the compound’s binding affinity and selectivity towards these targets, thereby modulating their activity and resulting in the desired biological or chemical effects .

Comparison with Similar Compounds

Structural Analogs and Positional Isomers

4-Fluoro-3-methylphenethyl Alcohol (CAS 840522-24-9)

- Molecular Formula : C₉H₁₁FO

- Molecular Weight : 154.18 g/mol

- Substituents : 4-Fluoro, 3-methyl

- Key Differences: Positional isomerism alters steric and electronic effects.

3-Fluoro-4-methylbenzyl Alcohol (CAS 192702-79-7)

- Molecular Formula : C₈H₉FO

- Molecular Weight : 140.16 g/mol

- Substituents : 3-Fluoro, 4-methyl (benzyl alcohol backbone)

- Key Differences: The benzyl alcohol structure (shorter ethyl chain) reduces molecular weight and increases volatility.

2-Fluorophenethyl Alcohol and 3-Fluorophenethyl Alcohol

- Molecular Formula : C₈H₉FO

- Molecular Weight : 140.15 g/mol

- Substituents : Single fluorine at 2- or 3-position

- Key Differences : Lack of a methyl group simplifies synthesis but reduces lipophilicity. These compounds serve as intermediates in pharmaceuticals and fragrances, with 3-fluorophenethyl alcohol showing higher metabolic stability .

Functional Group Variations

3-Fluoro-4-(trifluoromethyl)benzyl Alcohol

- Molecular Formula : C₈H₆F₄O

- Molecular Weight : 194.13 g/mol

- Substituents : 3-Fluoro, 4-trifluoromethyl

- This compound is explored in drug development for its metabolic resistance .

3,4-Dihydroxy-β-phenethyl Alcohol Derivatives

- Example : Forsythiaside (glycosylated derivative)

- Key Differences : Additional hydroxyl groups increase polarity and antioxidant activity. Glycosylation improves water solubility, making these derivatives suitable for therapeutic applications (e.g., anti-inflammatory, cardioprotective effects) .

Data Table: Comparative Properties

| Compound Name | Molecular Formula | Molecular Weight | Substituents (Position) | Key Properties/Applications |

|---|---|---|---|---|

| 3-(3-Fluoro-4-methylphenyl)phenethyl alcohol | C₉H₁₁FO | 154.18 | 3-F, 4-CH₃ | Antimicrobial, flavoring agent |

| 4-Fluoro-3-methylphenethyl alcohol | C₉H₁₁FO | 154.18 | 4-F, 3-CH₃ | Research chemical, synthetic intermediate |

| 3-Fluoro-4-methylbenzyl alcohol | C₈H₉FO | 140.16 | 3-F, 4-CH₃ | Lab reagent, solvent studies |

| 2-Fluorophenethyl alcohol | C₈H₉FO | 140.15 | 2-F | Fragrance, pharmaceutical intermediate |

| 3-Fluoro-4-(trifluoromethyl)benzyl alcohol | C₈H₆F₄O | 194.13 | 3-F, 4-CF₃ | High lipophilicity, drug candidate |

Biological Activity

3-(3-Fluoro-4-methylphenyl)phenethyl alcohol (C15H15FO), a compound with notable structural features, has garnered attention in recent research for its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies, while also presenting data tables summarizing key findings.

Chemical Structure and Properties

The molecular structure of this compound is characterized by a phenethyl backbone substituted with a fluoromethyl group and an additional methyl group on the aromatic ring. This unique configuration contributes to its biological activity.

Mechanisms of Biological Activity

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on various enzymes, including those involved in metabolic pathways. Its structural analogs have shown promising results in inhibiting nucleoside phosphorylase (PNP), which is crucial for nucleotide metabolism .

- Antioxidant Properties : Preliminary studies suggest that this compound may exhibit antioxidant activity, potentially mitigating oxidative stress in biological systems. The presence of the fluorine atom is known to enhance the stability of radical species, which could contribute to its antioxidant capacity .

In Vitro Studies

In vitro analyses have been conducted to assess the cytotoxicity and selectivity of this compound against various cancer cell lines:

- Cytotoxicity : The compound demonstrated selective cytotoxicity towards specific T-lymphoblastic cell lines, with half-maximal inhibitory concentration (CC50) values as low as 9 nM. In contrast, it showed minimal toxicity against other cancer cell lines such as HeLa and HepG2 .

Case Studies

- Case Study on PNP Inhibition : A series of experiments evaluated the effectiveness of this compound as a PNP inhibitor. The results indicated a significant selectivity for the pathogenic Mycobacterium tuberculosis PNP over human PNP, showcasing its potential as a therapeutic agent against tuberculosis .

- Antioxidant Activity Assessment : Another study focused on assessing the antioxidant properties of this compound using various assays, including DPPH and ABTS radical scavenging tests. The results indicated that this compound exhibited moderate antioxidant activity compared to standard antioxidants .

Data Summary

The following table summarizes key findings from various studies on this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.